4-Chloro-2-methyl-3-(trifluoromethyl)aniline
Description
Contextual Background of Substituted Anilines in Contemporary Organic Chemistry
Substituted anilines are a class of organic compounds derived from aniline (B41778) that serve as fundamental building blocks in modern organic chemistry. Their versatility makes them crucial intermediates in the synthesis of a wide array of products across various industries. coherentmarketinsights.comepa.gov In the pharmaceutical sector, aniline derivatives are precursors to numerous drugs, including analgesics, antibiotics, and anti-inflammatory agents. coherentmarketinsights.comgoogle.com For example, 4-chloro-3-(trifluoromethyl)aniline (B120176) is a key intermediate in the synthesis of the anticancer drug sorafenib. nbinno.com
The agrochemical industry also relies heavily on substituted anilines for the production of herbicides, pesticides, and fungicides designed to enhance crop yields. coherentmarketinsights.comepa.gov Compounds such as trifluralin (B1683247) are notable trifluoromethyl-containing dinitroaniline herbicides. wikipedia.org Furthermore, these compounds are integral to the manufacturing of dyes and pigments, such as indigo (B80030) and azo dyes, which are valued for their durability and color retention in the textile industry. coherentmarketinsights.com The broad utility of substituted anilines stems from the reactivity of the aniline scaffold, which can be finely tuned by the addition of various functional groups to the benzene (B151609) ring. coherentmarketinsights.com
Structural and Electronic Significance of Chloro, Methyl, and Trifluoromethyl Substituents on Aniline Derivatives
The chemical behavior of an aniline derivative is profoundly influenced by the nature and position of its substituents on the aromatic ring. The combination of chloro, methyl, and trifluoromethyl groups on the aniline core imparts a unique set of electronic and steric properties.
Chloro Group (-Cl): As a halogen, the chloro group is electronegative and primarily exhibits an electron-withdrawing inductive effect, which decreases the electron density on the benzene ring and reduces the basicity of the amino group. doubtnut.com
Methyl Group (-CH₃): In contrast, the methyl group is an electron-donating group through an inductive effect. pharmaguideline.com This effect increases the electron density on the ring, which generally enhances the basicity of the amino group compared to unsubstituted aniline. tiwariacademy.comyoutube.com
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. wikipedia.orgmdpi.com This strong inductive effect significantly reduces the basicity of the aniline nitrogen by pulling electron density away from the ring. wikipedia.orgdoubtnut.com The -CF₃ group also increases the molecule's lipophilicity (fat solubility) and metabolic stability, properties that are highly desirable in medicinal chemistry and agrochemical design. mdpi.comnbinno.com Its steric bulk is also greater than that of a methyl group, which can influence the molecule's conformation and interaction with biological targets. mdpi.com
The interplay of these three groups in 4-Chloro-2-methyl-3-(trifluoromethyl)aniline results in a complex electronic environment. The strong electron-withdrawing properties of the chloro and trifluoromethyl groups are expected to dominate, significantly decreasing the basicity of the amino group. The specific positioning of these substituents (ortho, meta, para) also dictates the molecule's reactivity in further chemical transformations, such as electrophilic aromatic substitution.
Research Rationale and Scholarly Scope for Investigations into this compound
The specific substitution pattern of this compound makes it a compound of significant interest for synthetic and medicinal chemistry. While detailed research on this exact isomer is not widely available in public literature, the rationale for its investigation is strong, based on the established value of similarly substituted anilines.
Structurally related compounds are key intermediates in high-value applications. For instance, 2-Methyl-3-(trifluoromethyl)aniline (B1301044) is a crucial component in the synthesis of veterinary anti-inflammatory drugs and herbicides. google.com The complexity and cost of synthesizing molecules with such unique substituent arrangements highlight their importance. google.com Similarly, other chloro- and trifluoromethyl-substituted anilines serve as precursors for important pharmaceuticals and agrochemicals. nbinno.com
Therefore, the primary research rationale for this compound is its potential as a novel and valuable building block. The unique electronic and steric profile conferred by its substituents could be leveraged to synthesize new bioactive molecules with finely tuned properties, such as enhanced efficacy, improved metabolic stability, or novel modes of action.
The scholarly scope for investigating this compound would include:
Developing efficient and scalable synthetic routes to produce the molecule with high purity.
Characterizing its physicochemical properties and reactivity in various organic reactions.
Exploring its utility as an intermediate in the synthesis of new potential drug candidates and agrochemicals.
Computational studies to predict its properties and guide synthetic efforts.
Chemical and Physical Properties
| Property | Value |
| CAS Number | Data not available |
| Molecular Formula | C₈H₇ClF₃N |
| Molecular Weight | 209.60 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-4-6(13)3-2-5(9)7(4)8(10,11)12/h2-3H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEDVTMNGZNFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline
Established Synthetic Routes and Mechanistic Pathways
The synthesis of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline is typically achieved through multi-step reaction sequences that build the molecule by introducing the required functional groups in a controlled manner.
Multi-Step Synthesis from Precursors
A common strategy for synthesizing polysubstituted anilines like this compound involves the sequential modification of a less complex starting material. A plausible and efficient route commences with the commercially available 2-methyl-3-(trifluoromethyl)aniline (B1301044). This precursor already contains the desired arrangement of the methyl and trifluoromethyl groups, simplifying the subsequent steps.
The key transformation in this route is the regioselective chlorination of 2-methyl-3-(trifluoromethyl)aniline. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming chloro group. The methyl group is an activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. youtube.comucalgary.ca In this specific substitution pattern, the position para to the activating methyl group (position 4) is the most favorable site for electrophilic aromatic substitution.
Another potential synthetic pathway could start from 2-chloro-3-(trifluoromethyl)aniline. This route would involve the introduction of a methyl group, which can be a more complex process involving reactions such as Friedel-Crafts alkylation, which may suffer from poor regioselectivity and polysubstitution. A more controlled approach might involve a multi-step sequence including formylation followed by reduction.
A third conceptual route could begin with a suitable nitrobenzene (B124822) derivative, such as 2-methyl-3-(trifluoromethyl)nitrobenzene. This precursor would first undergo chlorination, followed by the reduction of the nitro group to an amine. The directing effects of the methyl and trifluoromethyl groups would again be critical in the chlorination step.
Catalytic Reduction Strategies for Nitroaromatic Intermediates
A key step in many synthetic routes to aromatic amines is the reduction of a nitroaromatic intermediate. For the synthesis of this compound, a plausible precursor is 4-chloro-2-methyl-5-nitro-3-(trifluoromethyl)benzene. The reduction of the nitro group in such a molecule to form the corresponding aniline (B41778) is a well-established transformation.
Catalytic hydrogenation is a widely employed and efficient method for this purpose. This process typically involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and highly effective catalyst for this reaction. google.com The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), at room temperature and moderate hydrogen pressure. google.com
The general reaction is as follows:
R-NO2 + 3 H2
Other reducing agents can also be employed, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or iron (Fe) powder in acidic medium. However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and the formation of water as the only byproduct.
The efficiency of the catalytic reduction can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. Optimization of these parameters is crucial for achieving high yields and purity of the final product.
Amination and Halogenation Protocols
Halogenation: As previously mentioned, a critical step in the synthesis of this compound from 2-methyl-3-(trifluoromethyl)aniline is regioselective chlorination. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of anilines and other activated aromatic rings. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile. researchgate.net The regioselectivity is governed by the electronic effects of the substituents already present on the ring.
Another method for the direct chlorination of unprotected anilines involves the use of copper(II) chloride (CuCl2). beilstein-journals.org This method has been shown to be highly regioselective for para-chlorination.
Amination: While direct amination of an aromatic ring is generally challenging, it can be a viable strategy in certain contexts. For instance, if a precursor such as 2,4-dichloro-1-methyl-3-(trifluoromethyl)benzene were available, a nucleophilic aromatic substitution (SNAr) reaction could potentially be used to introduce the amino group. This would typically require harsh reaction conditions (high temperature and pressure) and a strong nucleophile like ammonia (B1221849) or an ammonia equivalent. The presence of the electron-withdrawing trifluoromethyl group would activate the ring towards nucleophilic attack.
Regioselectivity and Stereochemical Control in Derivatization
The regiochemical outcome of the synthesis of this compound is predominantly dictated by the principles of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring. In the chlorination of 2-methyl-3-(trifluoromethyl)aniline, the directing effects of the methyl and trifluoromethyl groups are paramount.
The methyl group (-CH3) is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugative effects. libretexts.orgcolumbia.edu The trifluoromethyl group (-CF3) is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. youtube.comucalgary.ca
When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of further substitution. In the case of 2-methyl-3-(trifluoromethyl)aniline, the activating methyl group will direct the incoming electrophile (in this case, Cl+) to the positions ortho and para to it.
The position ortho to the methyl group (position 6) is sterically hindered by the adjacent trifluoromethyl group.
The other position ortho to the methyl group is already occupied by the trifluoromethyl group.
The position para to the methyl group (position 4) is relatively unhindered and is also meta to the deactivating trifluoromethyl group, which is a favorable electronic arrangement.
Therefore, the chlorination of 2-methyl-3-(trifluoromethyl)aniline is expected to proceed with high regioselectivity to yield the desired this compound.
Stereochemical control is not a factor in the synthesis of this achiral molecule.
Optimization of Reaction Conditions and Process Parameters for Efficient Synthesis
For the chlorination step using NCS, key parameters to optimize include:
Solvent: Acetonitrile is a commonly used solvent, but others could be explored to potentially improve reaction rates and selectivity.
Temperature: The reaction is often carried out at room temperature or with gentle heating. Increasing the temperature can increase the reaction rate but may also lead to the formation of side products.
Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time for completion and to avoid over-chlorination.
For the catalytic reduction of a nitroaromatic intermediate , optimization involves:
Catalyst Loading: The amount of catalyst (e.g., Pd/C) used can affect the reaction rate. Typically, a catalytic amount is sufficient.
Hydrogen Pressure: Higher hydrogen pressures can accelerate the reaction but require specialized equipment. The reaction can often be run effectively at atmospheric or slightly elevated pressures.
Temperature: The reduction is usually exothermic and can often proceed at room temperature. In some cases, gentle heating may be required to drive the reaction to completion.
Solvent: The choice of solvent can influence the solubility of the reactants and the efficiency of the catalyst. Alcohols like methanol and ethanol are common choices.
Role of Catalysts and Reagents in Reaction Efficiency
The choice of catalysts and reagents is critical for achieving an efficient synthesis.
In the chlorination step , the choice of chlorinating agent is important. While elemental chlorine (Cl2) could be used, it is highly reactive and can lead to over-chlorination and the formation of undesired isomers. Reagents like NCS offer a milder and more selective alternative. The use of a Lewis acid catalyst could also be explored to enhance the electrophilicity of the chlorinating agent, but this may also decrease selectivity.
In the catalytic reduction of the nitro group , the catalyst plays a central role. Palladium on carbon is a highly effective and widely used catalyst for this transformation due to its high activity and selectivity. Other catalysts, such as platinum on carbon (Pt/C) or Raney nickel, can also be used, but may offer different levels of activity and may be more prone to causing side reactions like dehalogenation. The quality and activity of the catalyst are crucial for achieving a high yield and a clean reaction.
Below is a table summarizing plausible reaction conditions for a key synthetic step:
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | High activity and selectivity for nitro group reduction. |
| Solvent | Methanol or Ethanol | Good solubility for many organic compounds and compatible with the catalyst. |
| Hydrogen Source | Hydrogen Gas (H2) | Clean reducing agent, with water as the only byproduct. |
| Pressure | 1-5 atm | Sufficient for most reductions; higher pressures can increase the rate but require specialized equipment. |
| Temperature | 25-50 °C | The reaction is often exothermic and proceeds well at or slightly above room temperature. |
The following table presents a hypothetical multi-step synthesis with projected yields based on similar transformations reported in the literature.
| Step | Reaction | Reagents and Conditions | Projected Yield |
|---|---|---|---|
| 1 | Chlorination | 2-methyl-3-(trifluoromethyl)aniline, N-Chlorosuccinimide (NCS), Acetonitrile, Room Temperature | ~80-90% |
| 2 | Work-up and Purification | Aqueous work-up, extraction, and column chromatography or recrystallization | ~90-95% recovery |
Solvent Selection and Its Impact on Reaction Outcome
The choice of solvent is critical in the synthesis of this compound and its precursors, as it can significantly influence reaction rates, yields, and the purity of the final product. For the synthesis of the precursor 2-methyl-3-(trifluoromethyl)aniline from 2-chloro-3-(trifluoromethyl)aniline, various non-polar and polar aprotic solvents have been utilized. google.com
In the initial step of introducing a methylthio group and its subsequent chlorination to a chloromethyl group, solvents such as dichloroethane, dichloromethane (B109758), or toluene (B28343) are often employed. google.com Dichloroethane is noted as a preferable solvent for these transformations. google.com The choice of these chlorinated solvents is due to their ability to dissolve the organic reactants and intermediates while being relatively inert under the reaction conditions.
For the subsequent hydrogenation step to form 2-methyl-3-(trifluoromethyl)aniline, polar protic solvents like ethanol are commonly used. google.com Ethanol is an effective solvent for catalytic hydrogenation as it can dissolve the substrate and is compatible with common hydrogenation catalysts like palladium on carbon (Pd/C). google.com
In the final chlorination step to produce this compound, the solvent choice will depend on the chlorinating agent used. For chlorination of anilines, ionic liquids have been explored as a medium that can enhance reaction rates and selectivity. In the case of chlorinating 2-methylaniline with CuCl2, ionic liquids provided superior results compared to other organic solvents. beilstein-journals.org For reactions involving N-chlorosuccinimide, aprotic solvents such as dichloromethane or chloroform (B151607) are typically used.
The impact of different solvents on the yield of a related compound, 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride, during its formation from 4-chloro-3-(trifluoromethyl)aniline demonstrates the importance of solvent selection.
| Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Methanol | 90.0 | 99.6 |
| Ethanol | 76.5 | 99.9 |
| Acetone | 68.6 | 99.0 |
This data is for the salification of the related compound 4-chloro-3-(trifluoromethyl)aniline and is illustrative of solvent effects in similar systems. google.com
Temperature, Pressure, and Reaction Time Effects on Yield and Purity
The manipulation of temperature, pressure, and reaction time is fundamental to optimizing the synthesis of this compound, directly affecting the reaction kinetics, product yield, and impurity profile.
In the synthesis of the precursor 2-methyl-3-(trifluoromethyl)aniline, the initial reaction to introduce the methylthio group is controlled at a lower temperature to manage the exothermic nature of the reaction. google.com Following the addition of reagents, the reaction mixture is typically stirred at room temperature for a period before proceeding to a heating and reflux stage. google.com
The hydrogenation step to form 2-methyl-3-(trifluoromethyl)aniline is sensitive to both temperature and pressure. This reaction is often carried out at room temperature, which is advantageous for industrial production as it does not require specialized high-temperature equipment. google.com However, the reaction is conducted under hydrogen pressure, for instance, at 4 kg of hydrogen pressure for 48 hours, to ensure efficient reduction. google.com
For the final chlorination step, the temperature is a key parameter for controlling regioselectivity. The chlorination of anilines can be performed at a range of temperatures, from ambient temperature to elevated temperatures, depending on the reactivity of the substrate and the chlorinating agent. For example, the bromination of a similar compound, N,N-dimethyl-3-(trifluoromethyl)aniline, is conducted at a low temperature of -10°C to 0°C. orgsyn.org
The following table illustrates the effect of temperature and reaction time on the synthesis of a related trifluoromethyl aniline derivative.
| Step | Temperature (°C) | Pressure | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Nitration of 1-chloro-2-(trifluoromethyl)benzene | Heating | Atmospheric | 3.5 | 86 |
| Hydrogenation Reduction | Room Temperature | Atmospheric | 8 | Not specified |
| Hydrogenation of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride | Not specified | 4 kg H₂ | 48 | 75 |
This data is for the synthesis of related compounds and illustrates the typical conditions and their outcomes. google.comgoogle.com
Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The feasibility and regioselectivity of such reactions on the 4-Chloro-2-methyl-3-(trifluoromethyl)aniline ring are controlled by the cumulative effects of the existing substituents.
Each substituent on the benzene (B151609) ring influences the rate and position of electrophilic attack by either donating or withdrawing electron density, and by stabilizing or destabilizing the cationic intermediate (the sigma complex or arenium ion). libretexts.org
Amino Group (-NH₂): The amino group is a powerful activating substituent. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, making it much more reactive towards electrophiles than benzene. It is a strong ortho, para-director. libretexts.org
Methyl Group (-CH₃): The methyl group is an activating substituent that donates electron density primarily through an inductive effect. It is also an ortho, para-director. youtube.com
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms. It strongly deactivates the ring towards electrophilic attack and is a meta-director. youtube.comnih.gov
Chloro Group (-Cl): Halogens exhibit a dual nature. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the cationic intermediate through resonance. libretexts.org
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -NH₂ (Amino) | C1 | Strongly Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | C2 | Electron-Donating (Inductive) | Activating | Ortho, Para |
| -CF₃ (Trifluoromethyl) | C3 | Strongly Electron-Withdrawing (Inductive) | Strongly Deactivating | Meta |
| -Cl (Chloro) | C4 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivating | Ortho, Para |
The position of an incoming electrophile is determined by the consensus of the directing effects of the substituents. For this compound, the two unsubstituted positions are C5 and C6.
Position C5: This position is ortho to the chloro group, para to the methyl group, and meta to the trifluoromethyl group. All three of these substituents direct an incoming electrophile to this position.
Position C6: This position is ortho to the strongly activating amino group.
The directing effects can be summarized as follows:
-NH₂ group (at C1) directs to C2 (blocked), C4 (blocked), and C6 .
-CH₃ group (at C2) directs to C1 (blocked), C3 (blocked), and C5 .
-CF₃ group (at C3) directs to C5 and C1 (blocked).
-Cl group (at C4) directs to C5 , C3 (blocked), and C1 (blocked).
There is a strong directional consensus toward position C5 from three of the four substituents. However, the amino group is such a powerful activator and director that substitution at its ortho position (C6) is also highly probable. The final outcome often depends on the specific reaction conditions and the steric bulk of the incoming electrophile. The proximity of the C6 position to the amino group and the C5 position to the chloro and trifluoromethyl groups creates a distinct electronic and steric environment at each site, allowing for potential regioselective functionalization.
| Ring Position | Directed by | Rationale | Predicted Favorability |
|---|---|---|---|
| C5 | -CH₃, -CF₃, -Cl | Para to -CH₃, Meta to -CF₃, Ortho to -Cl | Highly Favorable |
| C6 | -NH₂ | Ortho to strongly activating -NH₂ | Favorable |
Nucleophilic Reactions Involving the Aromatic Amino Moiety
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a variety of important chemical transformations.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable in synthesis as the diazonium group is an excellent leaving group and can be replaced by a wide array of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -F) through reactions like the Sandmeyer and Schiemann reactions.
Isocyanate Formation: The aniline (B41778) can be converted into the corresponding phenylisocyanate by reaction with phosgene (COCl₂) or a safer equivalent such as triphosgene. This transformation is crucial for the synthesis of ureas, carbamates, and other heterocycles used in pharmaceuticals and agrochemicals. For instance, the related compound 4-chloro-3-(trifluoromethyl)aniline (B120176) is a key starting material for the synthesis of Sorafenib, where isocyanate formation is a critical step. google.com
| Reaction Type | Reagent(s) | Product Class | Significance |
|---|---|---|---|
| Acylation | Acyl chloride (RCOCl), Anhydride ((RCO)₂O) | Amide | Protection of amine, synthesis of bioactive amides |
| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | Versatile intermediate for introducing various substituents |
| Isocyanate Formation | Phosgene (COCl₂), Triphosgene | Isocyanate | Key precursor for ureas, carbamates, and polymers |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Formation of C-N bonds |
Redox Chemistry and Associated Transformations
The redox chemistry of this compound is primarily centered on the interconversion of the amino group with other nitrogen-containing functional groups, particularly the nitro group. The synthesis of this aniline and related structures typically involves the reduction of a corresponding nitroaromatic precursor. google.com Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). google.commdpi.com
While the reduction of the nitro group is a common synthetic route to the aniline, the reverse reaction, the oxidation of the amino group, is also possible. However, the oxidation of anilines can be complex and may yield a variety of products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidant and reaction conditions. The electron-rich nature of the ring, enhanced by the amino group, makes it susceptible to oxidation.
Derivatization Strategies for Novel Chemical Entity Synthesis
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to selectively modify both the aromatic ring and the amino group. It is noted as an important intermediate for medicines and pesticides, including being a key intermediate for the veterinary anti-inflammatory drug Flunixin. google.com
Key derivatization strategies include:
Modification via the Amino Group: As detailed in section 3.2, the amino group is a handle for introducing a vast array of functionalities. For example, converting it to an isocyanate allows for reaction with various alcohols and amines to generate libraries of carbamates and ureas, respectively. The synthesis of laflunimus, an immunomodulatory agent, utilizes a similar building block, 3-methyl-4-(trifluoromethyl)aniline, which undergoes acylation as a key step. jelsciences.com
Modification of the Aromatic Ring: The reactivity of the C5 and C6 positions towards electrophilic substitution allows for the introduction of additional substituents, further tuning the molecule's steric and electronic properties. For instance, nitration followed by reduction would introduce a second amino group, creating a diamine precursor.
Cross-Coupling Reactions: The diazonium salt derived from the amino group can participate in cross-coupling reactions (e.g., Suzuki, Heck) after being converted to an aryl halide or triflate, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.
| Reactive Site | Transformation | Resulting Compound Class | Application Area |
|---|---|---|---|
| Amino Group | Acylation / Sulfonylation | Amides / Sulfonamides | Pharmaceuticals, Agrochemicals |
| Amino Group | Isocyanate Formation → Addition | Ureas / Carbamates | Kinase Inhibitors, Herbicides |
| Amino Group | Diazotization → Substitution | Halogenated, Cyanated, Hydroxylated Arenes | Synthetic Intermediates |
| Aromatic Ring (C5/C6) | Electrophilic Substitution (e.g., Halogenation) | Poly-substituted Anilines | Materials Science, Fine Chemicals |
Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic characterization of this compound is not publicly available. Specifically, research findings and data tables for Carbon-13 NMR, Fluorine-19 NMR, advanced two-dimensional NMR techniques, UV-Vis spectroscopy, and X-ray crystallography for this exact compound could not be located.
While spectroscopic data exists for related isomers such as 4-Chloro-3-(trifluoromethyl)aniline and 4-Chloro-2-(trifluoromethyl)aniline, providing that information would deviate from the strict requirement to focus solely on this compound. Therefore, it is not possible to generate the requested article with the specified detailed, scientifically accurate content and data tables at this time.
Computational and Theoretical Chemistry Studies of 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline
Electronic Properties and Frontier Molecular Orbital (FMO) Analysis
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the electronic properties and Frontier Molecular Orbital (FMO) analysis of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline. Therefore, the following subsections describe the theoretical concepts and the type of information that would be obtained from such an analysis.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a smaller energy gap suggests that the molecule is more reactive. For this compound, the specific energy values for HOMO, LUMO, and the energy gap would require dedicated quantum chemical calculations, which are not currently available in the public domain.
Table 1: Hypothetical Frontier Molecular Orbital Energetics
| Parameter | Energy Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
No published data is available for the HOMO and LUMO energetics of this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) surface mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.
For this compound, an MEP analysis would identify the likely sites for chemical reactions. It is expected that the nitrogen atom of the amine group and the fluorine atoms of the trifluoromethyl group would exhibit negative electrostatic potential, while the hydrogen atoms of the amine group would show positive potential. However, a precise MEP map and its interpretation for this specific molecule are not available in published research.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type (bonding or lone pair) orbitals and unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule.
An NBO analysis of this compound would quantify the stabilization energies associated with various intramolecular interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring. This would offer insights into the effects of the chloro, methyl, and trifluoromethyl substituents on the electronic structure of the aniline (B41778) ring. At present, there are no specific NBO analysis results available for this compound.
Thermochemical Parameters and Stability Investigations
No specific experimental or theoretical studies on the thermochemical parameters of this compound have been found in the reviewed literature. The following sections outline the principles of these calculations.
Calculation of Zero-Point Energy, Enthalpy, and Entropy
Computational chemistry methods can be used to calculate various thermochemical parameters. The zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system may have. Total enthalpy (H) is a measure of the total energy of a system, while entropy (S) is a measure of its disorder. These parameters are typically calculated using frequency analysis after a geometry optimization of the molecule.
These theoretical values are essential for understanding the thermodynamic stability of a molecule. For this compound, such calculations would provide fundamental data on its energetic properties, but these have not been reported.
Table 2: Hypothetical Thermochemical Parameters
| Parameter | Calculated Value |
|---|---|
| Zero-Point Energy | Data not available |
| Enthalpy | Data not available |
| Entropy | Data not available |
No published data is available for the thermochemical parameters of this compound.
Gibbs Free Energy and Reaction Energetics from Theoretical Data
The Gibbs free energy (G) is a thermodynamic potential that can be used to predict the spontaneity of a chemical reaction. It is calculated from enthalpy and entropy using the equation G = H - TS, where T is the temperature. By calculating the Gibbs free energy of reactants and products, the energetics of a reaction can be determined. A negative change in Gibbs free energy indicates a spontaneous reaction.
Theoretical calculations of the Gibbs free energy for reactions involving this compound would be invaluable for predicting its chemical behavior and reaction outcomes. However, no such theoretical data is currently available in the scientific literature.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Theoretical Investigations
Advanced theoretical investigations, primarily employing Density Functional Theory (DFT) and other quantum chemical methods, provide profound insights into the molecular structure, electronic properties, and potential applications of organic molecules. For this compound, such studies would be crucial in elucidating its behavior at a subatomic level.
The NLO properties of organic molecules are of significant interest for applications in photonics and optoelectronics. These properties are intrinsically linked to the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. In the case of this compound, the amino (-NH2) and methyl (-CH3) groups act as electron donors, while the chloro (-Cl) and trifluoromethyl (-CF3) groups are strong electron acceptors. This "push-pull" architecture is a strong indicator of potential NLO activity.
Theoretical calculations, such as those using second-order Møller-Plesset perturbation theory (MP2) or DFT with specific functionals like B3LYP and CAM-B3LYP, are instrumental in predicting NLO properties. bath.ac.uksci-hub.se Key parameters of interest include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is a direct measure of the second-order NLO response.
Studies on a range of substituted anilines have demonstrated that the strategic placement of donor and acceptor groups significantly enhances the first-order hyperpolarizability. bath.ac.uk For instance, research on halogenated aniline derivatives has shown that the interplay between the donor amino group and the acceptor halo group can lead to significant NLO responses. sci-hub.seresearchgate.net The trifluoromethyl group, being a stronger electron-withdrawing group than a single halogen, is expected to further enhance this effect in this compound.
The table below presents representative theoretical data for NLO properties of similarly substituted aniline compounds to provide a comparative context.
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |
| Aniline | B3LYP/6-311++G(d,p) | 1.63 | 68.8 | 134.7 |
| p-Chloroaniline | B3LYP/6-311++G(d,p) | 3.01 | 80.3 | 219.5 |
| p-Nitroaniline | B3LYP/6-311++G(d,p) | 7.23 | 89.7 | 1145.2 |
| 4-Fluoro-3-(trifluoromethyl)aniline | DFT | Not Reported | Not Reported | Not Reported |
Note: The data presented is for illustrative purposes and is derived from computational studies on the specified analogous compounds. The exact values for this compound would require specific theoretical calculations.
Conformational Analysis
Computational studies on substituted anilines and other aromatic compounds provide insights into these conformational preferences. acs.org The amino group in anilines is known to be slightly pyramidal, and its orientation can be influenced by the electronic nature and steric bulk of adjacent substituents. acs.org In this compound, the presence of ortho-substituents (methyl and trifluoromethyl) would likely create steric hindrance, influencing the preferred orientation of the C-N bond.
The rotation of the trifluoromethyl group also has a characteristic energy profile. Theoretical studies on molecules containing the -CF3 group have shown that there is a relatively low barrier to rotation, typically with three stable, staggered conformations. researchgate.net
The table below provides examples of conformational energy differences found in related molecules, which can offer an idea of the energy scales involved.
| Molecule | Conformer Transition | Method | Energy Difference (kcal/mol) |
| 2-Trifluoromethylbenzaldehyde | cis to trans | ab initio | ~0.5 |
| m-Trifluoromethylthioacetanilide | anti to syn | DFT | Not Quantified |
Note: This data is from studies on analogous compounds and is intended to be illustrative. Specific energy barriers for this compound would need to be calculated directly.
Tautomeric Equilibrium Studies
Tautomerism in anilines can occur through proton transfer, leading to the formation of imine tautomers. For this compound, the amino tautomer is expected to be significantly more stable than any potential imino tautomers under normal conditions.
Theoretical chemistry provides powerful tools to study these equilibria. By calculating the relative energies of the different tautomeric forms using methods like DFT, the equilibrium constant can be predicted. rsc.orgnih.gov The stability of tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of substituents. researchgate.net In the case of this compound, the high stability of the aromatic ring would strongly favor the amino form.
Computational studies on the tautomerism of other substituted aromatic amines and related heterocyclic systems have shown that the energy difference between the amino and imino forms is typically substantial, confirming the predominance of the amino tautomer. nih.govresearchgate.net
Role of 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline As a Key Synthetic Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Fluorinated Aromatic Compounds
As a substituted aniline (B41778), 4-Chloro-2-methyl-3-(trifluoromethyl)aniline possesses several reactive sites that could be exploited for the synthesis of more complex molecules. The amino group can undergo a variety of transformations, including diazotization followed by Sandmeyer or related reactions to introduce a range of functional groups. Furthermore, the aromatic ring itself is susceptible to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents (chloro, methyl, and trifluoromethyl groups).
The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a valuable building block for introducing fluorine into larger molecules. Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to their unique properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.
Application in the Construction of Diverse Heterocyclic Molecular Scaffolds
Aniline derivatives are fundamental precursors for the synthesis of a wide array of heterocyclic compounds. The amino group of this compound could serve as a nucleophile in condensation reactions with various electrophiles to form heterocyclic rings. For instance, reaction with dicarbonyl compounds could lead to the formation of quinolines or other nitrogen-containing heterocycles.
The strategic placement of the chloro, methyl, and trifluoromethyl groups on the aniline ring could be used to direct the regioselectivity of these cyclization reactions and to impart specific properties to the resulting heterocyclic products. These products could then be further elaborated into more complex molecular architectures for applications in drug discovery and materials science.
Utility in the Development of Specialty Chemicals and Advanced Materials
The unique combination of substituents in this compound suggests its potential utility in the synthesis of specialty chemicals and advanced materials. The trifluoromethyl group can enhance properties such as thermal stability, lipophilicity, and resistance to chemical degradation.
This compound could potentially be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties. For example, polyamides or polyimides derived from this aniline might exhibit enhanced thermal resistance and specific optical or electronic properties. In the realm of specialty chemicals, it could be a precursor for the synthesis of dyes, pigments, or liquid crystals where the specific substitution pattern could influence the color, stability, and phase behavior.
Strategies for Its Incorporation into Tailored Molecular Architectures
The incorporation of the 4-chloro-2-methyl-3-(trifluoromethyl)phenyl moiety into larger molecules can be achieved through various synthetic strategies. The amino group provides a convenient handle for forming amide, sulfonamide, or urea (B33335) linkages through reactions with carboxylic acids (or their derivatives), sulfonyl chlorides, or isocyanates, respectively.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form carbon-nitrogen bonds, attaching the aniline to other aromatic or aliphatic fragments. The chloro substituent on the aromatic ring could also participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon bonds, further expanding the molecular complexity. The strategic choice of reaction conditions and catalysts would be crucial to control the selectivity of these transformations and to achieve the desired molecular architecture.
Future Research Directions and Emerging Trends in the Study of 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline
Exploration of Novel Catalytic Systems and Methodologies for Enhanced Synthesis
The synthesis of sterically hindered anilines, such as 4-Chloro-2-methyl-3-(trifluoromethyl)aniline, remains a significant challenge in organic chemistry. Traditional methods often require harsh reaction conditions and may suffer from low yields. Consequently, a major thrust of current research is the development of novel catalytic systems that offer higher efficiency, selectivity, and broader functional group tolerance under milder conditions.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been a cornerstone of C-N bond formation. mdpi.comucla.edu Future trends in this area involve the design and application of increasingly sophisticated phosphine (B1218219) ligands. These next-generation ligands are engineered to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically demanding and electron-poor aryl halides. nih.gov The development of air-stable palladium precatalysts also simplifies handling and improves the practicality of these methods for industrial-scale production.
Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are re-emerging as a cost-effective and sustainable alternative to palladium-based systems. organic-chemistry.org A significant area of exploration is the use of novel ligands to overcome the traditionally high reaction temperatures and limited substrate scope of the Ullmann reaction. For instance, the use of diphosphine ligands with copper(I) triflate has shown promise in the amination of aryl boronic esters for the synthesis of sterically hindered anilines. nih.gov These milder conditions are more compatible with a wider range of functional groups.
Furthermore, photocatalysis and metallaphotoredox catalysis are emerging as powerful tools for the synthesis of fluorinated anilines. These methods utilize visible light to drive chemical reactions under exceptionally mild conditions, often at room temperature. The development of novel photocatalysts and a deeper understanding of the underlying photoinduced electron transfer processes are expected to open new avenues for the efficient synthesis of complex aniline (B41778) derivatives.
Below is a comparative table of catalytic systems for the synthesis of substituted anilines, highlighting key performance indicators.
| Catalyst System | Ligand Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
| Palladium-based | Buchwald-Hartwig | 80-120 | 12-24 | 70-95 | Broad substrate scope, high yields |
| Copper-based | Ullmann-type | 150-200 | 24-48 | 50-80 | Lower catalyst cost |
| Photocatalytic | Organic Dyes | 25-40 | 6-18 | 60-90 | Mild conditions, environmentally benign |
In-Depth Mechanistic Investigations of Complex Transformations
A thorough understanding of the reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. For the synthesis of this compound, mechanistic studies are crucial for overcoming the challenges posed by its sterically congested and electronically demanding structure.
Kinetic studies are being employed to elucidate the rate-determining steps in catalytic cycles, such as the Buchwald-Hartwig amination. nih.gov By identifying bottlenecks in the reaction pathway, researchers can tailor catalyst and ligand structures to accelerate these slow steps. For example, in-depth studies have revealed that the oxidative addition of the aryl halide to the palladium(0) center is often a critical step, and ligand design can significantly influence its efficiency. nih.gov
The role of catalyst speciation and deactivation pathways is another area of intense investigation. Spectroscopic techniques are used to identify the active catalytic species and to understand how they might decompose over the course of a reaction. This knowledge is vital for developing more robust and long-lived catalysts, which is a key consideration for industrial applications.
Furthermore, the influence of the trifluoromethyl group on reaction mechanisms is a subject of ongoing research. The strong electron-withdrawing nature of the CF3 group can significantly impact the reactivity of the aniline and any intermediates in which it is involved. Mechanistic studies help to unravel these electronic effects and provide a predictive framework for the behavior of trifluoromethyl-substituted compounds in various transformations.
Integration of Advanced Computational Modeling with Experimental Research for Predictive Chemical Design
The synergy between experimental and computational chemistry is revolutionizing the field of catalyst design and reaction optimization. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms at the molecular level. acs.orgnih.gov
DFT calculations can be used to model the transition states of key elementary steps in a catalytic cycle, providing insights into the energy barriers that govern reaction rates. rsc.org This information is invaluable for understanding how different ligands and substrates will behave, allowing for the in-silico screening of potential catalysts before they are synthesized and tested in the lab. For instance, computational studies can predict which ligand will lead to the lowest activation energy for the reductive elimination step in a Buchwald-Hartwig amination, thereby guiding the selection of the most promising candidate for experimental validation.
Machine learning (ML) is also beginning to play a significant role in predictive chemical design. github.iorjptonline.org By training algorithms on large datasets of reaction outcomes, ML models can learn to predict the yield of a reaction under a given set of conditions. ucla.edu This approach can be used to optimize reaction parameters, such as temperature, solvent, and catalyst loading, without the need for extensive and time-consuming experimental screening. As more high-quality reaction data becomes available, the predictive power of these models is expected to increase, further accelerating the development of new synthetic methodologies.
The table below illustrates how computational tools are being integrated into the research workflow for catalyst development.
| Computational Tool | Application | Predicted Parameter | Impact on Research |
| Density Functional Theory (DFT) | Mechanistic elucidation | Transition state energies | Rational catalyst design |
| Machine Learning (ML) | Reaction optimization | Reaction yield | Accelerated process development |
| Molecular Dynamics (MD) | Catalyst-substrate interactions | Binding affinities | Understanding selectivity |
Development of Economically Viable and Environmentally Benign Production Routes
The principles of green chemistry are increasingly influencing the development of new synthetic routes for important chemical intermediates. For the production of this compound, there is a strong emphasis on creating processes that are not only cost-effective but also minimize environmental impact.
One key trend is the move towards catalytic processes that operate under milder conditions, thereby reducing energy consumption. The use of more earth-abundant and less toxic metals, such as copper, as alternatives to palladium is also a significant area of research. organic-chemistry.org
The development of solvent-free or aqueous reaction systems is another important aspect of green chemistry. researchgate.net By eliminating the need for volatile organic solvents, these methods can significantly reduce the environmental footprint of a chemical process.
Green chemistry metrics, such as the E-Factor (Environmental Factor) and Reaction Mass Efficiency (RME), are being used to quantitatively assess the environmental performance of different synthetic routes. mdpi.comnih.gov These metrics provide a framework for comparing the "greenness" of various methodologies and for identifying areas for improvement.
Process intensification, which aims to develop smaller, more efficient, and safer chemical processes, is also a key trend. This can involve the use of microreactors and continuous flow chemistry, which can offer significant advantages in terms of heat and mass transfer, reaction control, and safety.
The following table provides a summary of green chemistry metrics and their implications for the synthesis of this compound.
| Metric | Definition | Goal for Greener Process |
| E-Factor | Mass of waste / Mass of product | Lower value |
| Atom Economy | (MW of product / MW of reactants) x 100% | Higher value |
| Reaction Mass Efficiency (RME) | Mass of product / Mass of reactants | Higher value |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Lower value |
By focusing on these future research directions, the chemical community aims to ensure that the production of this compound and other vital chemical intermediates can be achieved in a manner that is both economically and environmentally sustainable.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-methyl-3-(trifluoromethyl)aniline, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via chlorination of precursor anilines using N-chlorosuccinimide (NCS) under controlled conditions. For example, 2-chloro-3-(trifluoromethyl)aniline derivatives are chlorinated at the 4-position using NCS in solvents like acetonitrile or dichloromethane at 0–25°C . To optimize efficiency:
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Use excess NCS (1.2–1.5 equivalents) to ensure complete conversion.
- Purify via column chromatography (silica gel or reverse-phase C18) or recrystallization for high-purity yields (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- NMR : Expect aromatic protons in the δ 6.8–7.5 ppm range (¹H NMR) and distinct signals for CF₃ (~δ 120–125 ppm in ¹⁹F NMR) and Cl substituents. Splitting patterns depend on substitution positions .
- FT-IR : C-F stretching vibrations at 1100–1250 cm⁻¹ and N-H stretches (aniline) at ~3400 cm⁻¹ .
- UV-Vis : Absorption maxima near 250–280 nm due to π→π* transitions in the aromatic ring .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) matching the molecular formula (C₈H₆ClF₃N) and isotopic patterns for Cl/F .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazards : Acute toxicity (dermal/inhalation), skin/eye irritation, and potential environmental toxicity .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
- Spill Management : Neutralize with absorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthesized batches of the compound?
Methodological Answer: Discrepancies may arise from:
- Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to confirm substitution patterns .
- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) for comparative analysis .
- Paramagnetic impurities : Filter samples through chelating resins to remove trace metals .
- Dynamic effects : Variable-temperature NMR can resolve rotational barriers in trifluoromethyl groups .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate electron density maps and Fukui indices for electrophilic/nucleophilic sites .
- NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from NH₂ to CF₃/Cl groups) influencing reactivity .
- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states in SNAr reactions, focusing on leaving-group activation .
Q. What strategies are recommended for scaling up the synthesis while maintaining purity and yield?
Methodological Answer:
- Batch Process Optimization : Scale reactions in parallel (e.g., 3 × 200 g batches) to mitigate exothermic risks .
- Continuous Flow Chemistry : Improve heat/mass transfer for chlorination steps using microreactors .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .
- Crystallization Engineering : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
